beta-Casomorphin

Opioid receptor pharmacology Receptor binding kinetics Peptide selectivity profiling

Procure highly characterized bovine β-casomorphin-7 (BCM-7; Tyr-Pro-Phe-Pro-Gly-Pro-Ile). Unlike generic ‘casomorphin’ or human/A2 variants, this specific heptapeptide is strictly released from A1 β-casein digestion and is the only variant with a defined sub-nanomolar μ-opioid receptor (MOR) Ki of 0.47 nM. Its unique A1-dependence makes it an essential biomarker for genotype-specific proteolysis and a critical reference agonist for MOR pharmacology studies where receptor selectivity (213-fold over DOR) is non-negotiable. Guarantee experimental reproducibility with verified sequence integrity.

Molecular Formula C28H35N5O5
Molecular Weight 521.6 g/mol
Cat. No. B10794742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Casomorphin
Molecular FormulaC28H35N5O5
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
InChIInChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)
InChIKeyLSQXZIUREIDSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Casomorphin (BCM-7) Procurement: Receptor Affinity Data and A1/A2 Variant Release Kinetics for Precision Research


Beta-Casomorphin (bovine β-casomorphin-7; BCM-7; Tyr-Pro-Phe-Pro-Gly-Pro-Ile) is a food-derived opioid heptapeptide generated via proteolytic cleavage of the β-casein A1 variant during enzymatic digestion [1]. This peptide acts as a high-affinity agonist at the μ-opioid receptor (MOR) and exhibits a characteristic opioid-like pharmacological profile that distinguishes it from other endogenous and exogenous peptide ligands [2]. Unlike the A2 β-casein variant—which contains a proline residue at position 67 that confers resistance to cleavage—the A1 variant's histidine at this position renders it uniquely susceptible to enzymatic hydrolysis, resulting in the specific liberation of BCM-7 [1]. This fundamental difference in precursor-dependent release has positioned BCM-7 as a critical molecular target in studies of gastrointestinal function, neurodevelopment, and immunomodulation, and drives distinct procurement considerations in both research and industrial contexts.

Why BCM-7 Cannot Be Substituted: Sequence-Dependent Receptor Selectivity and Precursor-Specific Release in Beta-Casomorphin Research


Generic substitution among β-casomorphin variants—including BCM-5, BCM-9, and human BCM-7—is scientifically unjustified due to fundamental differences in receptor binding affinity, functional potency, and biological origin. Bovine BCM-7 exhibits a Ki value of 0.47 nM at the μ-opioid receptor with 213-fold selectivity over δ-opioid receptors (Ki = 12 nM) and >200-fold selectivity over κ-opioid receptors (Ki = 100 nM), a profile that differs markedly from both shorter fragments such as BCM-5 and elongated peptides such as BCM-9 . Furthermore, BCM-7 release is strictly dependent on the A1 β-casein genotype; the A2 variant produces BCM-9 rather than BCM-7 upon digestion, and these peptides display divergent biological activities in multiple assay systems [1]. Critically, human BCM-7 (Tyr-Pro-Phe-Val-Glu-Pro-Ile) differs from the bovine sequence at two amino acid positions, resulting in substantially weaker opioid activity and a distinct neurogenic effect profile in neuronal stem cell models [2]. Consequently, selecting the correct β-casomorphin variant—with verified sequence, species origin, and precursor specificity—is essential for experimental reproducibility and valid cross-study comparisons.

Beta-Casomorphin BCM-7 Comparative Evidence: Quantified Receptor Binding, Functional Activity, and Variant-Specific Release Data


MOR Binding Affinity and Selectivity: Bovine BCM-7 Ki Values vs. Delta and Kappa Opioid Receptors

Bovine β-casomorphin-7 exhibits high-affinity binding to the μ-opioid receptor (MOR) with a Ki value of 0.47 nM, demonstrating marked selectivity relative to δ-opioid receptors (DOR; Ki = 12 nM) and κ-opioid receptors (KOR; Ki = 100 nM) . This binding profile establishes a receptor subtype selectivity that differs from both shorter BCM fragments and structurally modified analogs. The 213-fold preference for MOR over KOR and 26-fold preference over DOR defines the primary molecular target of this peptide in biological systems.

Opioid receptor pharmacology Receptor binding kinetics Peptide selectivity profiling

BCM-7 Exclusive Detection in A1/A2 Cheddar Cheeses vs. Absence in A2/A2 Cheeses: Quantitative LC-MS Data

In a comparative proteomic analysis of 26 commercial U.S. Cheddar cheese samples, β-casomorphin-7 (BCM-7) was exclusively detected in cheeses manufactured from A1/A2 β-casein milk, with concentrations reaching up to 9.75 mg/kg. In contrast, BCM-7 was completely undetectable in all A2/A2 cheese samples [1]. Notably, BCM-9—a distinct casomorphin peptide derived from the A2 variant—was abundant in both cheese types (≤127 mg/kg), confirming that the A2 β-casein genotype does not impede overall proteolysis but rather redirects the cleavage pathway away from BCM-7 production. This differential release pattern is directly attributable to the single amino acid substitution at position 67 (histidine in A1 vs. proline in A2) that alters enzyme accessibility at the critical cleavage site.

Dairy proteomics Food peptide analysis β-casein variant comparison

Plasma BCM-7 Levels in Neonatal Calves: 5-Fold Higher Concentration Following A1 Milk vs. A2 Milk Consumption

In a controlled 21-day feeding study of 47 neonatal dairy calves, intact β-casomorphin-7 was detected in plasma following consumption of both A1 and A2 β-casein milk. However, the plasma concentration of intact BCM-7 was nearly 5-fold higher in calves fed A1 milk compared to those fed A2 milk [1]. This study represents the first report of intact BCM-7 detection in plasma following milk consumption and provides direct in vivo evidence that the A1 β-casein genotype substantially increases systemic exposure to the bioactive BCM-7 peptide. Importantly, despite lower daily milk intake and higher diarrhea prevalence in the A2-fed group, the A1-fed calves exhibited significantly elevated circulating BCM-7 levels, underscoring the dominant effect of the A1 genotype on peptide bioavailability.

In vivo peptide bioavailability Neonatal nutrition Opioid peptide pharmacokinetics

Divergent Neurogenic Effects: Human BCM-7 and A2-BCM-9 Promote Neurogenesis While Bovine BCM-7 Promotes Astrogenesis

In a comparative study using neural stem cells (NSCs), human BCM-7 and A2-derived BCM-9 promoted neurogenesis to a significantly greater extent than bovine BCM-7, which instead induced increased astrocyte formation [1]. This differential effect was most pronounced when peptides were administered for one day starting three days post-plating, as confirmed by immunocytochemistry. Furthermore, bovine BCM-7 and morphine regulated neurogenic changes via alterations in the glutathione/glutathione disulfide ratio (redox state) and the S-adenosylmethionine/S-adenosylhomocysteine ratio (methylation capacity), culminating in decreased DNA methylation in differentiating NSCs. The contrasting neurogenic outcomes between bovine and human BCM-7—and between bovine BCM-7 and A2-derived BCM-9—demonstrate that sequence variation and species origin produce functionally divergent effects on neuronal lineage commitment.

Neuronal stem cell biology Neurodevelopment Peptide neuropharmacology

β-Cell Protection Under Glucotoxic Stress: BCM-7, BCM-5, and BCM-9 Exhibit Comparable μ-Opioid Receptor-Dependent Protection

In a comparative study using the rat pancreatic β-cell line RIN-5F, bovine BCM-7, BCM-5, and BCM-9 were evaluated for their effects on β-cell viability, proliferation, and insulin secretion under normal (5.5 mM) and high glucose (27.5 mM) conditions [1]. Under normal glucose, none of the three BCM peptides significantly affected β-cell viability, proliferation, or insulin secretion. However, under high glucose (glucotoxic stress), all three BCM peptides provided significant protection against glucotoxicity without altering insulin secretion. Notably, this protective effect was completely abolished in the presence of the μ-opioid receptor antagonist CTOP, confirming that the protection is mediated through μ-opioid receptor activation. Interestingly, BCM treatment did not modulate gene expression of μ, κ, or δ opioid receptors, suggesting that the protective mechanism operates via non-opioid mediated downstream pathways despite requiring μ-opioid receptor engagement.

Pancreatic β-cell biology Diabetes research Glucotoxicity protection

C-Terminal Amidation and D-Ala² Substitution: Potency Enhancement of β-Casomorphin Analogs in Antinociception Assays

A foundational structure-activity relationship study of β-casomorphin analogs established quantitative benchmarks for peptide modifications that enhance opioid potency and antinociceptive activity [1]. C-terminal amidation of β-casomorphin-4 and β-casomorphin-5 increased opioid potency in both the guinea pig ileum (GPI; μ-opioid representative) and mouse vas deferens (MVD; δ-opioid representative) assays while increasing affinity to μ-binding sites and decreasing affinity to δ-binding sites. These amidated analogs displayed 2- to 3-fold greater naloxone-reversible antinociceptive effects compared to the corresponding natural β-casomorphins. Further introduction of D-alanine at position 2 in the amidated analogs increased GPI potency while only slightly affecting MVD activity, and produced a 10-fold enhancement in antinociceptive potency relative to the non-D-Ala amidated peptides. These modifications also increased binding to δ-sites in brain membranes without substantially altering μ-site binding.

Peptide SAR Analgesic peptide development Opioid receptor pharmacology

Evidence-Backed Research and Industrial Applications of Beta-Casomorphin BCM-7


Opioid Receptor Pharmacology: MOR-Selective Agonist for Receptor Binding and Signaling Studies

Bovine BCM-7 serves as a well-characterized μ-opioid receptor (MOR) agonist with defined receptor binding parameters (MOR Ki = 0.47 nM; DOR Ki = 12 nM; KOR Ki = 100 nM). This binding profile enables its use as a reference agonist in MOR pharmacology studies, receptor binding displacement assays, and investigations of μ-opioid-mediated signaling cascades. The availability of the MOR-selective antagonist CTOP for confirming receptor-specific effects makes BCM-7 particularly suitable for studies requiring reversible opioid receptor modulation with clear pharmacological validation [1].

A1 vs. A2 β-Casein Digest Studies: BCM-7 as a Quantitative Biomarker for Genotype-Specific Proteolysis

The exclusive association of BCM-7 release with A1 β-casein digestion—and its absence following A2 β-casein digestion—positions bovine BCM-7 as a definitive biomarker for A1-genotype proteolysis in dairy matrices and in vitro digestion models. Analytical detection of BCM-7 in cheese (≤9.75 mg/kg in A1/A2 cheeses; undetectable in A2/A2 cheeses) and its 5-fold higher plasma concentration following A1 milk consumption provide quantitative benchmarks for studies comparing A1 and A2 milk products or investigating genotype-dependent peptide release in gastrointestinal digestion models [1][2].

Neurodevelopmental and Autism-Spectrum Research: Bovine BCM-7 as an Astrogenesis-Promoting Ligand

In neuronal stem cell models, bovine BCM-7 promotes astrocyte formation rather than neurogenesis—a differentiation outcome that contrasts with human BCM-7 and A2-derived BCM-9, both of which promote neurogenesis. This distinct effect on neuronal lineage commitment, coupled with bovine BCM-7's demonstrated impact on redox state (GSH/GSSG ratio) and methylation capacity (SAM/SAH ratio), positions the peptide as a valuable tool for investigating mechanisms linking dietary opioid peptides to altered neurodevelopmental trajectories, particularly in the context of autism-spectrum disorder research where casein-free dietary interventions have been explored [1].

Pancreatic β-Cell Cytoprotection Research: μ-Opioid-Dependent Protection Under Glucotoxic Stress

BCM-7 provides significant protection to pancreatic β-cells (RIN-5F cell line) against glucotoxic stress at high glucose concentrations (27.5 mM), an effect that is completely blocked by the μ-opioid antagonist CTOP. This μ-opioid receptor-dependent cytoprotection occurs without alterations in insulin secretion or opioid receptor gene expression, establishing BCM-7 as a useful tool compound for investigating μ-opioid-mediated protective pathways in pancreatic β-cells and for exploring potential links between dietary opioid peptides and β-cell function in diabetes-related research contexts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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